molecular formula C4H5N3S B162825 2-Thiocytosine CAS No. 139424-19-4

2-Thiocytosine

Cat. No. B162825
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiocytosine is a modified nucleobase that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cytosine, one of the four nucleobases that make up DNA. The addition of a sulfur atom to the cytosine molecule results in the formation of 2-thiocytosine, which has unique properties that make it an attractive target for researchers.

Mechanism Of Action

The mechanism of action of 2-thiocytosine is based on its ability to form stable base pairs with guanine, one of the other nucleobases in DNA. This interaction results in the formation of a stable duplex structure that can be detected using various analytical techniques.

Biochemical And Physiological Effects

Studies have shown that 2-thiocytosine can induce structural changes in DNA that affect its function, such as altering the binding affinity of DNA-binding proteins. Additionally, 2-thiocytosine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-thiocytosine is its ability to act as a fluorescent probe for DNA detection, which allows for the visualization of DNA in living cells. However, the use of 2-thiocytosine in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of 2-thiocytosine, including the development of new fluorescent probes for DNA imaging, the exploration of its antimicrobial properties for the development of new antibiotics, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to optimize the synthesis and purification of 2-thiocytosine for use in lab experiments.

Synthesis Methods

The synthesis of 2-thiocytosine can be achieved through several methods, including the reaction of cytosine with sulfur reagents such as Lawesson's reagent or thiourea. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the C-S bond between cytosine and a thiol-containing compound.

Scientific Research Applications

2-Thiocytosine has been used in a variety of scientific research applications, including the study of DNA structure and function, as well as the development of new diagnostic and therapeutic agents. One of the most promising applications of 2-thiocytosine is its use as a fluorescent probe for DNA detection and imaging.

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 4-aminopyrimidine-2-thiol
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